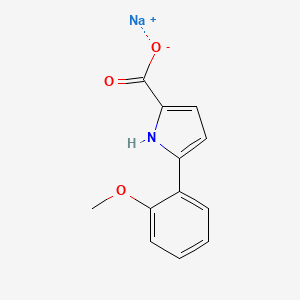

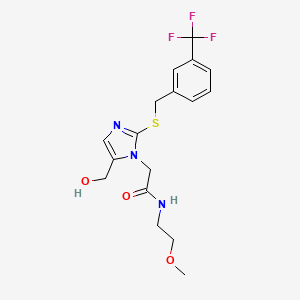

![molecular formula C28H39N3O7S2 B2507411 diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-52-6](/img/structure/B2507411.png)

diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is not directly detailed in the provided papers. However, related compounds have been synthesized using various starting materials and methods. For instance, diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate was used as a starting material for constructing heterocyclic systems, which suggests that similar methods could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

While the exact molecular structure of the compound of interest is not described, related compounds provide some insight. For example, a compound with a thieno[2,3-c]pyridine moiety has been reported to crystallize with two crystallographically independent molecules in the asymmetric unit, indicating planarity in the thieno[2,3-b]pyridine part of the molecule . This structural feature could be relevant to the compound , given the similarity in the heterocyclic framework.

Chemical Reactions Analysis

The provided papers do not discuss the specific chemical reactions of diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. However, the synthesis of related compounds involves condensation reactions and the formation of heterocyclic systems, which may also be applicable to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported. However, similar compounds exhibit properties such as moderate antituberculosis activity, which could suggest potential biological activities for the compound . Additionally, the crystal structure of related compounds is often stabilized by weak hydrogen bonds, which could imply similar stability for the compound of interest .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate serves as a starting material for synthesizing various heterocyclic systems. For example, it has been utilized in the creation of novel pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines, demonstrating its versatility in constructing complex molecular frameworks with potential pharmacological properties (Ahmed, 2002). Additionally, this compound has contributed to the synthesis of derivatives such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, showcasing its significance in developing new compounds with unique structures and potential applications in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

Development of Fluorescent Probes

The chemical properties of diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have facilitated the development of fluorescent probes for biological applications. A fluorescent probe based on the combination of an environment-sensitive fluorophore with this compound has been developed for the facile detection of hydrogen sulfide (H2S) in serum, demonstrating the compound's utility in bioanalytical chemistry (Lee, Sung, Lee, & Han, 2020).

Potential in Drug Discovery and Development

Research has explored the utility of diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate in drug discovery and development. Its structural features allow for the creation of novel compounds with potential therapeutic applications, such as the development of new anticholinesterase agents, indicating its role in discovering treatments for diseases like Alzheimer's (Pietsch, Nieger, & Gütschow, 2007).

properties

IUPAC Name |

diethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O7S2/c1-5-9-16-31(17-10-6-2)40(35,36)21-13-11-20(12-14-21)25(32)29-26-24(27(33)37-7-3)22-15-18-30(19-23(22)39-26)28(34)38-8-4/h11-14H,5-10,15-19H2,1-4H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTDNYQTZGTVOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

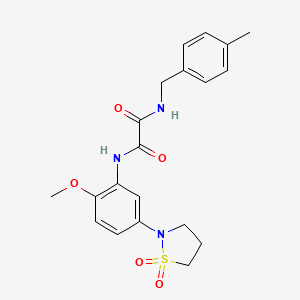

![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507328.png)

![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507335.png)

![3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2507336.png)

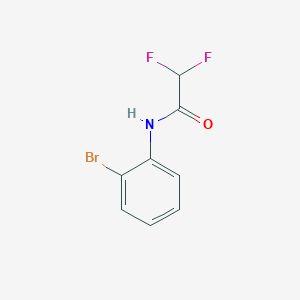

![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)

![2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2507342.png)

![4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine](/img/structure/B2507343.png)

![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2507348.png)